1-(2-Bromobutanoyl)-4-methylpiperazine

Descripción general

Descripción

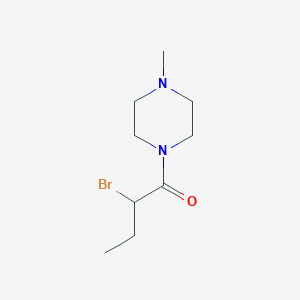

1-(2-Bromobutanoyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 2-bromobutanoyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Bromobutanoyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the acylation of 4-methylpiperazine with 2-bromobutanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromobutanoyl)-4-methylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

1-(2-Bromobutanoyl)-4-methylpiperazine has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

Biological Studies: It may be used in studies investigating the interaction of piperazine derivatives with biological targets.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromobutanoyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromobutanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperazine ring can interact with biological membranes or receptors, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

1-(2-Chlorobutanoyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine.

1-(2-Bromopropanoyl)-4-methylpiperazine: Similar structure but with a shorter carbon chain.

1-(2-Bromobutanoyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(2-Bromobutanoyl)-4-methylpiperazine is unique due to the specific combination of its functional groups, which can confer distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity in nucleophilic substitution reactions, while the piperazine ring provides a versatile scaffold for further functionalization.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(2-Bromobutanoyl)-4-methylpiperazine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

This compound can be represented by the following chemical structure:

- Molecular Formula : CHBrN

- CAS Number : 1119453-01-8

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 230.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

This compound is known to interact with various biological targets, which may include receptors and enzymes involved in neurotransmission and metabolic pathways. The bromobutanoyl group enhances its reactivity, allowing it to participate in nucleophilic substitutions and cyclizations, which are crucial for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Neurotransmitter Modulation : It has been shown to influence the levels of neurotransmitters such as serotonin and dopamine, potentially affecting mood and behavior.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to establish its efficacy against specific pathogens.

Case Studies

-

Neuropharmacology Study :

A study conducted on rodent models demonstrated that administration of this compound resulted in significant changes in behavior indicative of altered serotonergic activity. The compound was found to increase locomotor activity at certain doses, suggesting a stimulant-like effect. -

Antimicrobial Efficacy :

In vitro tests against bacterial strains revealed that the compound exhibited inhibitory effects on growth, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL for Staphylococcus aureus. This suggests potential as an antimicrobial agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of this compound indicates good bioavailability due to its solubility in organic solvents like DMSO. It is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Dosage Effects

Dosage studies have shown that lower concentrations may have minimal effects, while higher concentrations can lead to significant physiological changes. For example:

- Low Dose (10 mg/kg) : Minimal behavioral changes observed.

- High Dose (50 mg/kg) : Significant increase in locomotor activity and alterations in neurotransmitter levels.

Propiedades

IUPAC Name |

2-bromo-1-(4-methylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN2O/c1-3-8(10)9(13)12-6-4-11(2)5-7-12/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUODBYDTACSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251536 | |

| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119453-01-8 | |

| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.